2-Methoxyethyl methyl benzylphosphonate

Description

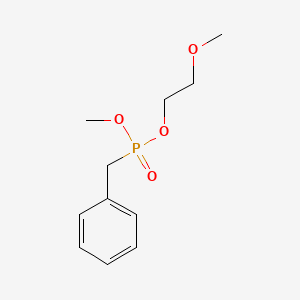

Structure

2D Structure

3D Structure

Properties

CAS No. |

820261-00-5 |

|---|---|

Molecular Formula |

C11H17O4P |

Molecular Weight |

244.22 g/mol |

IUPAC Name |

[methoxy(2-methoxyethoxy)phosphoryl]methylbenzene |

InChI |

InChI=1S/C11H17O4P/c1-13-8-9-15-16(12,14-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

InChI Key |

JYBQZJHKOGMZTM-UHFFFAOYSA-N |

Canonical SMILES |

COCCOP(=O)(CC1=CC=CC=C1)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Methoxyethyl Methyl Benzylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic environments within a molecule. For 2-methoxyethyl methyl benzylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional techniques, is required for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by neighboring atoms and functional groups, and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons and the phosphorus nucleus.

Aromatic Protons (C₆H₅): The five protons of the phenyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm, which is characteristic for a monosubstituted benzene (B151609) ring. rsc.org

Benzylic Protons (P-CH₂-Ph): These two protons are adjacent to both the phosphorus atom and the phenyl ring. They are anticipated to resonate as a doublet, due to coupling with the ³¹P nucleus (²JH-P). The typical chemical shift for these protons is around δ 3.1-3.2 ppm, with a coupling constant (²JH-P) of approximately 22 Hz. nih.gov

Methyl Protons (P-O-CH₃): The three protons of the methyl ester group are chemically equivalent and are coupled to the phosphorus nucleus. This results in a doublet at approximately δ 3.7 ppm with a coupling constant (³JH-P) around 11 Hz.

2-Methoxyethyl Protons (-O-CH₂-CH₂-O-CH₃): This chain contains three distinct proton environments:

P-O-CH₂: These two protons, directly bonded to the phosphonate (B1237965) ester oxygen, are expected to appear as a multiplet around δ 4.0-4.2 ppm. The signal will be complex due to coupling with both the adjacent methylene (B1212753) protons (³JH-H) and the phosphorus nucleus (³JH-P).

-CH₂-O-CH₃: The two protons adjacent to the methoxy (B1213986) group are predicted to resonate as a triplet around δ 3.6 ppm.

-O-CH₃: The terminal methyl group protons are chemically shielded and should appear as a sharp singlet around δ 3.3-3.4 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C₆H₅ | 7.2 - 7.4 | Multiplet (m) | - |

| P-O-CH₃ | ~3.7 | Doublet (d) | ³JH-P ≈ 11 |

| P-O-CH₂- | 4.0 - 4.2 | Multiplet (m) | ³JH-H, ³JH-P |

| -CH₂-O-CH₃ | ~3.6 | Triplet (t) | ³JH-H ≈ 5 |

| -OCH₃ (ethyl) | 3.3 - 3.4 | Singlet (s) | - |

| P-CH₂-Ph | 3.1 - 3.2 | Doublet (d) | ²JH-P ≈ 22 |

The ¹³C NMR spectrum provides information about the carbon framework. Each unique carbon atom gives a distinct signal, and coupling with the phosphorus nucleus provides additional structural confirmation.

Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring will produce four distinct signals in the δ 127-132 ppm region. The ipso-carbon (C-1) attached to the benzylic group is expected around δ 132 ppm and may show a small C-P coupling constant. The other aromatic carbons (ortho, meta, para) will appear in their characteristic regions. rsc.org

Benzylic Carbon (P-CH₂-Ph): This carbon, directly bonded to phosphorus, will exhibit a large one-bond C-P coupling constant (¹JC-P). The signal is expected as a doublet around δ 33-34 ppm with ¹JC-P ≈ 138 Hz. nih.gov

Methyl Carbon (P-O-CH₃): The carbon of the methyl ester group is anticipated to be a doublet around δ 52-53 ppm due to two-bond coupling with phosphorus (²JC-P).

2-Methoxyethyl Carbons (-O-CH₂-CH₂-O-CH₃):

P-O-CH₂: This carbon will appear as a doublet around δ 62-63 ppm due to ²JC-P coupling. nih.gov

-CH₂-O-CH₃: This carbon is expected to resonate further downfield, around δ 70-71 ppm.

-O-CH₃: The terminal methyl carbon should appear as a singlet around δ 59 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from P-coupling) | Predicted Coupling Constant (J, Hz) |

| Aromatic (C-ipso) | ~132 | Doublet (d) | ³JC-P |

| Aromatic (C-ortho, meta, para) | 127 - 130 | Doublet (d) or Singlet (s) | ⁴JC-P, ⁵JC-P |

| P-O-CH₂- | 62 - 63 | Doublet (d) | ²JC-P ≈ 6 |

| -CH₂-O-CH₃ | 70 - 71 | Singlet (s) | - |

| -OCH₃ (ethyl) | ~59 | Singlet (s) | - |

| P-O-CH₃ | 52 - 53 | Doublet (d) | ²JC-P ≈ 5 |

| P-CH₂-Ph | 33 - 34 | Doublet (d) | ¹JC-P ≈ 138 |

³¹P NMR is highly specific for observing the phosphorus nucleus. For benzylphosphonates, a single resonance is expected. The chemical shift provides information about the oxidation state and electronic environment of the phosphorus atom. For analogous dialkyl benzylphosphonates, the ³¹P chemical shift typically appears in the range of δ +25 to +28 ppm (relative to 85% H₃PO₄). nih.govrsc.org The signal in a proton-coupled ³¹P spectrum would be a complex multiplet due to coupling with the benzylic protons, the methyl ester protons, and the methylene protons of the 2-methoxyethyl group. In a proton-decoupled spectrum, it would appear as a sharp singlet.

Predicted ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) |

| ³¹P | +25 to +28 | Singlet (s) |

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. epfl.chslideshare.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the proton-proton couplings within the 2-methoxyethyl group, showing a cross-peak between the P-O-CH₂- and -CH₂-O-CH₃ proton signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond J-coupling). epfl.chsdsu.edu It would definitively link each proton signal (e.g., benzylic CH₂, P-O-CH₃, etc.) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (2-4 bonds). sdsu.eduyoutube.com Key HMBC correlations would include:

From the benzylic protons (P-CH₂-Ph) to the ipso- and ortho-carbons of the phenyl ring, and crucially, to the phosphorus-bound methyl and methoxyethyl carbons.

From the P-O-CH₃ protons to the phosphorus atom and its attached methyl carbon.

From the P-O-CH₂- protons to the phosphorus atom and the adjacent -CH₂-O-CH₃ carbon. These correlations would piece together the entire molecular puzzle.

The phosphorus atom in this compound is bonded to four different groups (O=, -CH₂Ph, -OCH₃, -OCH₂CH₂OCH₃), making it a chiral center. This chirality has significant consequences for the NMR spectra.

The two benzylic protons (P-CH₂-Ph) are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts. Instead of a simple doublet, they should appear as a more complex pattern, such as a pair of doublets (or a doublet of doublets), where each proton signal is split by the other proton (geminal coupling, ²JH-H) and by the phosphorus nucleus (²JH-P). The analysis of these complex splitting patterns can provide insight into the molecule's preferred conformation in solution. rsc.org

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₇O₄P), the molecular weight is 244.22 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion (M⁺): A peak at m/z = 244 corresponding to the intact molecule.

Key Fragmentation Pathways:

Loss of the benzyl (B1604629) group: A significant fragment at m/z = 153 [M - C₇H₇]⁺. The benzyl cation itself would produce a strong signal at m/z = 91.

Loss of the methoxy group: A fragment at m/z = 213 [M - OCH₃]⁺.

Loss of the 2-methoxyethyl group: A fragment at m/z = 169 [M - C₃H₇O]⁺.

Cleavage of the 2-methoxyethyl chain: A prominent fragment at m/z = 59 [CH₃OCH₂]⁺ is characteristic of the 2-methoxyethyl moiety, as seen in the fragmentation of compounds like bis(2-methoxyethyl) phthalate. nist.gov

Rearrangement reactions, such as McLafferty-type rearrangements involving the ester groups, could also lead to other characteristic fragment ions.

These combined spectroscopic techniques provide a powerful and comprehensive framework for the complete structural and stereochemical elucidation of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like organophosphonates. In ESI-MS analysis, this compound (Molecular Formula: C₁₁H₁₇O₄P, Molecular Weight: 244.22 g/mol ) is expected to be readily ionized. Typically, this occurs through protonation in a positive ion mode, yielding the protonated molecular ion, [M+H]⁺. Other common adduct ions, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, may also be observed depending on the purity of the sample and the solvents used. The detection of these ions allows for the unambiguous determination of the compound's molecular weight.

Table 1: Predicted ESI-MS Molecular Ions for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₈O₄P]⁺ | 245.09 |

| [M+Na]⁺ | [C₁₁H₁₇O₄PNa]⁺ | 267.07 |

| [M+K]⁺ | [C₁₁H₁₇O₄PK]⁺ | 283.04 |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS), often employing Collision-Induced Dissociation (CID), is a powerful tool for structural elucidation. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound at m/z 245.09) is isolated and then subjected to fragmentation by collision with an inert gas. The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of benzylphosphonates is influenced by the stability of the resulting fragments. libretexts.org For this compound, characteristic fragmentation pathways are expected to include:

Cleavage of the P-C bond: This is a common pathway for benzylphosphonates, leading to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This fragment arises from the benzyl moiety. mdpi.com

Loss of the methoxyethyl group: Cleavage of the P-O-CH₂CH₂OCH₃ bond can occur, resulting in the loss of a neutral C₃H₇O₂ radical or a C₃H₈O₂ molecule.

Alpha-cleavage: Cleavage of bonds adjacent to the phosphorus atom is a dominant process. libretexts.org

Rearrangements: Complex rearrangements, such as McLafferty-type rearrangements, can occur, though they are often less prominent than direct bond cleavages for this class of compounds. nih.gov

Analysis of related structures like diethyl benzylphosphonate and dimethyl benzylphosphonate shows major fragments at m/z 91, corresponding to the tropylium ion. nih.govnih.gov Based on these principles, a proposed fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below.

Table 2: Predicted Major Fragment Ions of [M+H]⁺ of this compound in CID

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

| 245.09 | 169.03 | C₃H₈O₂ | Loss of 2-methoxyethanol (B45455) |

| 245.09 | 155.02 | C₃H₈O₂ + CH₂ | Loss of 2-methoxyethanol and methylene |

| 245.09 | 91.05 | C₄H₁₀O₄P• | Cleavage to form the tropylium ion |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million) of the theoretical mass. This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (C₁₁H₁₇O₄P), the theoretical monoisotopic mass is 244.08134 Da. HRMS can distinguish this from other chemical formulas that might have the same nominal mass. For instance, an HRMS measurement of the protonated molecule would yield a value very close to the theoretical exact mass of the [C₁₁H₁₈O₄P]⁺ ion, which is 245.08862 Da. This capability is invaluable for confirming the identity of a compound and for elucidating the elemental composition of its fragment ions in MS/MS studies.

Theoretical Approaches to Predict Fragmentation Mechanisms

Predicting mass spectrometric fragmentation pathways can be complex due to the possibility of intricate rearrangement reactions. chemrxiv.org Modern computational chemistry offers theoretical approaches to supplement experimental data. Universal fragmentation models and other computational tools can predict fragmentation chemistries by calculating the energetics of various potential dissociation pathways. nih.govchemrxiv.org These models can simulate processes like proton transfers and direct bond cleavages to identify the most energetically favorable fragmentation routes. By comparing the theoretically predicted fragments and their relative abundances with the experimental MS/MS spectrum, a more detailed and accurate understanding of the fragmentation mechanism can be achieved. This is particularly useful for explaining the formation of fragments that arise from non-intuitive, multi-step rearrangements. chemrxiv.org

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Identification of Characteristic Functional Group Absorption Bands (e.g., P=O, C-O, C-H in benzyl and methoxyethyl moieties)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.orglibretexts.org The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Moiety | Expected Absorption Range (cm⁻¹) | Description |

| Phosphoryl | P=O | Phosphonate | 1250 - 1200 | Strong, sharp absorption, characteristic of the P=O stretch. researchgate.net |

| Phosphonate Ester | P-O-C | Phosphonate | 1050 - 970 | Strong absorption from the asymmetric stretch. |

| Ether | C-O-C | Methoxyethyl | 1150 - 1085 | Strong C-O stretching vibration. |

| Aromatic C-H | C-H | Benzyl | 3100 - 3000 | Weak to medium stretching vibrations. openstax.org |

| Aliphatic C-H | C-H | Methyl, Ethyl | 2960 - 2850 | Medium to strong stretching vibrations. libretexts.org |

| Aromatic C=C | C=C | Benzyl | 1600 & 1475 | Two to three weak to medium bands from ring stretching. pressbooks.pub |

| Aromatic C-H Bending | C-H | Benzyl | 770 - 730 & 710 - 690 | Strong out-of-plane bending, indicative of monosubstitution. openstax.org |

The presence of these distinct bands in the IR spectrum provides strong evidence for the compound's structure, confirming the integrity of the benzyl group, the phosphonate core, and the methoxyethyl and methyl ester moieties. libretexts.orgpressbooks.pub

Computational Chemistry and Molecular Modeling

Simulation of Reaction Pathways and Transition StatesNo research detailing the simulation of reaction pathways or the identification of transition states involving this compound was discovered.

Until dedicated research on this compound is conducted and published, a scientifically accurate and detailed article as per the user's request cannot be generated.

Mechanistic Investigations of 2 Methoxyethyl Methyl Benzylphosphonate Transformations

Kinetics and Thermodynamics of Ester Formation Reactions

The formation of phosphonate (B1237965) esters can be achieved through various synthetic routes, with the Michaelis-Arbuzov reaction being one of the most common methods. youtube.comwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For the synthesis of a compound like 2-Methoxyethyl methyl benzylphosphonate, a plausible route would involve the reaction of a mixed phosphite, such as dimethyl (2-methoxyethyl) phosphite, with benzyl (B1604629) halide.

Theoretical studies on the gas-phase formation of phosphonate esters have provided insights into the reaction mechanisms and kinetics. nih.govconsensus.appresearchgate.net These studies often reveal complex multi-step mechanisms. For instance, the reaction between triphenyl phosphite and dimethyl acetylenedicarboxylate (B1228247) in the presence of an N-H acid has been theoretically investigated, with the potential energy surface constructed to determine the most favorable reaction pathway. nih.govconsensus.app The rate-determining step is often the initial nucleophilic attack, and calculated activation and thermodynamic parameters help in understanding the reaction feasibility. nih.govconsensus.app

Table 1: Representative Theoretical Kinetic and Thermodynamic Parameters for a Phosphonate Ester Formation Reaction Note: This data is for a model reaction and not specific to this compound.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 15.8 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 15.2 | kcal/mol |

| Entropy of Activation (ΔS‡) | -45.3 | cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 28.7 | kcal/mol |

| Enthalpy of Reaction (ΔH°) | -25.1 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG°) | -23.5 | kcal/mol |

The kinetics of phosphonate ester formation can also be influenced by the reaction conditions, such as the solvent and the presence of catalysts. organic-chemistry.org For example, Lewis acid mediation in the Michaelis-Arbuzov reaction can facilitate the formation of benzylphosphonate esters at room temperature. organic-chemistry.org

Detailed Mechanistic Pathways of Ester Hydrolysis and Solvolysis

The hydrolysis of phosphonate esters can proceed through different mechanisms depending on the pH of the solution and the structure of the ester. nih.govresearchgate.net Both acid- and base-catalyzed pathways are possible.

Under acidic conditions, the hydrolysis of phosphonate esters generally follows an A-2 mechanism, involving a pre-equilibrium protonation of the phosphoryl oxygen followed by a nucleophilic attack of a water molecule. nih.gov The cleavage of the P-O bond is typically observed. The rate of hydrolysis can be influenced by the electronic effects of the substituents. nih.gov

Base-catalyzed hydrolysis of phosphonate esters usually proceeds via an addition-elimination mechanism involving a pentacoordinate intermediate. frontiersin.orgacs.org The nucleophile, typically a hydroxide (B78521) ion, attacks the phosphorus center, leading to the formation of a trigonal bipyramidal intermediate, which then collapses to give the products.

The solvolysis of phosphonate esters in the presence of other nucleophiles, such as alcohols, follows similar mechanistic principles. The nature of the solvent can significantly impact the reaction rate and even the mechanism. For instance, studies have shown that the hydrolysis of phosphate (B84403) esters can be dramatically accelerated in less polar solvents compared to water, an effect attributed to the desolvation of the ground state and stabilization of the transition state. frontiersin.org

While specific kinetic data for the hydrolysis of this compound is not available, the table below provides representative rate constants for the hydrolysis of a related phosphonate ester under different conditions.

Table 2: Representative Hydrolysis Rate Constants for a p-Nitrophenyl Phosphonate Ester Note: This data is for a model compound and not specific to this compound.

| Condition | Rate Constant (k) | Unit |

|---|---|---|

| Acidic (1 M HCl) | 1.2 x 10⁻⁵ | s⁻¹ |

| Neutral (pH 7) | 3.5 x 10⁻⁸ | s⁻¹ |

| Basic (0.1 M NaOH) | 8.1 x 10⁻⁴ | s⁻¹ |

Elucidation of Intermediates in Phosphonate Ester Rearrangements and Transformations

Phosphonate esters can undergo various rearrangement reactions, often proceeding through distinct intermediates. One notable example is the phosphonate-phosphate rearrangement, which involves the migration of a phosphoryl group. acs.orgresearchgate.net This rearrangement is typically base-catalyzed and is thought to proceed through a three-membered ring intermediate. acs.org The driving force for this isomerization is often the formation of a more stable product.

Another important transformation is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound to form an α-hydroxyphosphonate. nih.gov This can be followed by a nih.govnih.gov-phospha-Brook rearrangement to yield a phosphate ester. mdpi.com Mechanistic studies suggest that these rearrangements involve the formation of key intermediates such as phosphoryl species and carbanions. researchgate.netmdpi.com

In the context of this compound, rearrangements could potentially be induced under specific conditions, although no such studies have been reported. The presence of the benzyl group might allow for rearrangements involving the benzylic position. For instance, intramolecular rearrangements of certain phosphonate esters leading to the formation of benzylphosphonate ions have been observed under mass spectrometry conditions. nih.gov

Stereochemical Course of Reactions at the Phosphorus Center

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions at this chiral phosphorus center can proceed with either retention or inversion of configuration, or through racemization. The stereochemical outcome is highly dependent on the reaction mechanism. mdpi.com

Nucleophilic substitution reactions at a tetrahedral phosphorus center can occur via two main pathways: the Sₙ2(P) mechanism, which typically results in inversion of configuration, and the addition-elimination mechanism, which can lead to either retention or inversion, depending on the nature of the entering and leaving groups and the stability of the pentacoordinate intermediate. mdpi.comnih.gov

Studies on the enzymatic hydrolysis of phosphotriesters have shown that these reactions often proceed with inversion of configuration, suggesting a direct in-line displacement mechanism. nih.gov In non-enzymatic reactions, the stereochemical course can be controlled by the choice of reagents and reaction conditions. For example, the oxidative coupling of H-phosphonate diesters with amines can be directed to yield phosphoramidates with either inversion or retention of configuration at the phosphorus center. nih.gov The stereospecific synthesis of P-chiral compounds is an active area of research, with methods being developed to control the stereochemistry at the phosphorus center during various transformations. nih.govox.ac.uknih.gov

Gas-Phase Fragmentation Mechanisms and Proton Transfer Processes in Mass Spectrometry

Mass spectrometry is a powerful tool for the structural elucidation of organophosphorus compounds, including phosphonate esters. acs.orglibretexts.org The fragmentation patterns observed under electron ionization (EI) or electrospray ionization (ESI) provide valuable information about the compound's structure.

For benzylphosphonates, common fragmentation pathways involve cleavage of the P-C bond to the benzyl group, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a benzyl cation. Cleavage of the P-O bonds to the ester groups is also a prominent fragmentation pathway. miamioh.eduyoutube.com The presence of the 2-methoxyethyl group in this compound would likely lead to characteristic fragment ions resulting from cleavage of the ether bond or the entire 2-methoxyethyl group.

Rearrangements are also common in the gas phase. For example, an intramolecular benzyl rearrangement has been observed in some 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under ESI conditions, resulting in the formation of benzylphosphonate ions. nih.gov

Proton transfer processes are fundamental in ESI-MS. The protonated molecule [M+H]⁺ is often the most abundant ion in the positive ion mode. The site of protonation can influence the subsequent fragmentation pathways. In negative ion mode, deprotonated molecules [M-H]⁻ are observed, and their fragmentation can provide complementary structural information. researchgate.net

The table below summarizes some of the expected key fragment ions in the mass spectrum of this compound.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound Note: These are predicted fragments based on the general fragmentation of phosphonates and related structures.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 245 | [M+H]⁺ | Protonated molecule |

| 185 | [M - C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide |

| 155 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 125 | [C₇H₈PO₂]⁺ | Benzylphosphonic acid fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 59 | [C₂H₅O₂]⁺ | 2-Methoxyethyl fragment |

Advanced Research Directions and Contextual Significance

Role of 2-Methoxyethyl Methyl Benzylphosphonate as a Synthetic Intermediate

As a phosphonate (B1237965) ester, this compound is a valuable synthetic intermediate. The classic routes to benzylphosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, form the foundation for its synthesis. frontiersin.org More modern approaches, like the palladium-catalyzed Hirao coupling, offer alternative pathways that involve the cross-coupling of H-phosphonates with aryl halides. researchgate.net

Once synthesized, the compound serves as a building block for more complex molecules. The P-C bond is notably stable against enzymatic cleavage, making benzylphosphonate backbones desirable in various applications. researchgate.net The ester groups (methyl and 2-methoxyethyl) can be selectively hydrolyzed to yield phosphonic acids. beilstein-journals.orgnih.gov This transformation is critical, as the resulting phosphonic acid is a key functional group for applications in materials science and coordination chemistry. For instance, hydrolysis with reagents like bromotrimethylsilane (B50905) followed by treatment with an alcohol or water is an effective method for dealkylation to produce the corresponding phosphonic acid. beilstein-journals.orgnih.gov The presence of two different ester groups allows for potential stepwise or selective hydrolysis, offering finer control in the synthesis of tailored molecular structures.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Phosphonate-based ligands are highly effective for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their strong binding affinity for metal ions. mdpi.comnih.gov The phosphonate group, typically generated via hydrolysis of esters like this compound, can coordinate to metal centers in various modes (monodentate, bidentate, tridentate), leading to the formation of robust and diverse framework structures. researchgate.net

Exploration in Materials Chemistry Applications

The structural features of phosphonates make them prime candidates for several materials chemistry applications.

Proton Conduction: Phosphonate-based MOFs are promising materials for proton conduction, a key property for developing polymer electrolyte membrane fuel cells (PEMFCs). nih.govnih.gov The phosphonic acid groups, along with coordinated water molecules, can form hydrogen-bonding networks that serve as pathways for proton hopping. nih.govacs.org The proton conductivity of these materials is highly dependent on relative humidity (RH) and temperature. For example, the phosphonate-based MOF MFM-500(Ni) exhibits a proton conductivity of 4.5 × 10⁻⁴ S/cm at 98% RH and 25 °C. nih.govnih.govacs.org The manipulation of metal ions within the framework can also tune conductivity; studies on mixed metal phosphonates have shown that the Lewis acidity of the metal ion influences the pKa of coordinated water, affecting proton availability and mobility. semanticscholar.org

Proton Conductivity of Various Phosphonate-Based Materials

| Material | Conductivity (S/cm) | Conditions | Reference |

|---|---|---|---|

| MFM-500(Ni) | 4.5 × 10⁻⁴ | 25 °C, 98% RH | nih.gov, nih.gov, acs.org |

| MFM-500(Co) | 4.4 × 10⁻⁵ | 25 °C, 98% RH | acs.org |

| CoMg·nH₂O | 4.36 × 10⁻⁴ | 25 °C, 95% RH | semanticscholar.org |

| CoCa·nH₂O | 1.55 × 10⁻⁵ | 25 °C, 95% RH | semanticscholar.org |

| IEF-7 | ~10⁻⁴ | 90 °C, 90% RH | acs.org |

Gas Separation: While specific studies on this compound for gas separation are not prominent, MOFs in general are widely investigated for this purpose due to their high porosity and tunable pore sizes. The functional groups lining the pores of a phosphonate-based MOF can be tailored to have specific affinities for different gas molecules, enabling selective separation.

Electrochemical Devices: Metal phosphonates are gaining attention as electrode materials for energy storage devices like supercapacitors. springerprofessional.deresearchgate.net Their high porosity, large surface area, and structural stability are advantageous for electrochemical applications. springerprofessional.de Nanoporous metal phosphates, which can be synthesized by the calcination of phosphonate precursors, have shown superior specific capacitance and excellent cycling stability. acs.orgresearchgate.net For instance, a nanoporous nickel phosphonate material demonstrated high retention capacity (97% after 1000 cycles), attributed to its stable structure. acs.orgresearchgate.net

Corrosion Inhibition: Phosphonates are effective corrosion inhibitors for metals such as iron and steel, particularly in aqueous environments. mdpi.comjmaterenvironsci.com They function by adsorbing onto the metal surface to form a protective layer that blocks the active sites for corrosion. tandfonline.com The efficiency of inhibition depends on the phosphonate's concentration and molecular structure. Studies on various phosphonate derivatives have shown that they can act as cathodic or mixed-type inhibitors, significantly reducing the corrosion rate. jmaterenvironsci.comtandfonline.comrsc.org

Corrosion Inhibition Efficiency of Phosphonate Compounds

| Inhibitor | Concentration | Metal | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Pho2 | 5 x 10⁻⁴ M | Steel | 1 M HCl | 90 | tandfonline.com |

| APCI-3 | 564 x 10⁻⁶ M | Mild Steel | 1 M HCl | 96.9 | rsc.org |

| HEDP/Molybdate/Zinc Formulation | - | Carbon Steel | Cooling Water | >99% (rate <25 µm/year) | tandfonline.com |

Analog Design and Structure-Reactivity Correlations within Benzylphosphonate Systems

The reactivity of benzylphosphonates can be systematically tuned by designing analogs with different substituents. Studies on the hydrolysis of diethyl arylphosphonates, for example, have shown that the nature of the substituent on the aromatic ring significantly influences the reaction rate and stability. nih.govmdpi.com Electron-withdrawing groups on the benzyl (B1604629) ring of a phosphonate can increase the electrophilicity of the phosphorus atom and affect the acidity of the α-proton, thereby altering its reactivity in various chemical transformations. acs.org For instance, in reactions with dialkyl phosphites, electron-withdrawing substituents on the phenyl ring were found to increase the reactivity of α-hydroxy-benzylphosphonates. acs.org Such structure-reactivity studies are crucial for designing phosphonate-based molecules with desired properties for specific applications, without delving into biological activity.

Theoretical Studies on Phosphonate Reactivity and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the reactivity and intermolecular interactions of phosphonates. mdpi.com Theoretical studies can elucidate reaction mechanisms, such as the condensation of α-hydroxyphosphonates, by modeling transition states and the role of proton transfer networks. acs.org DFT calculations are also used to analyze the electronic structure of phosphonate ligands and predict how they will interact with metal ions, which is fundamental for designing MOFs. mdpi.com

Furthermore, theoretical models help in understanding non-covalent interactions. The phosphonate group is a strong hydrogen bond acceptor, and its interactions with water and other molecules are critical in processes like proton conduction and molecular recognition on imprinted surfaces. nih.govacs.org Studies have shown that the phosphate (B84403)/phosphonate group plays a significant role in stabilizing molecular interactions through potent electrostatic attractions. nih.gov

Development of Novel Analytical Methodologies for Phosphonate Esters

The detection and quantification of phosphonate esters require robust analytical methods. Standard techniques often involve chromatographic separation, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with selective detectors. nih.govnih.gov For phosphorus-containing compounds, flame photometric detection (FPD) and nitrogen-phosphorus detection (NPD) are commonly used with GC. nih.gov Mass spectrometry (MS) offers high sensitivity and structural information.

Other techniques include ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy, which is highly specific for phosphorus and can distinguish between different types of phosphonate and phosphate esters based on their chemical shifts. researchgate.net Potentiometric titration is a simpler, cost-effective method for determining concentrations of phosphonic acids and their esters. researchgate.net A common approach for quantifying phosphonates in aqueous samples involves UV photochemical oxidation to liberate orthophosphate, which is then measured colorimetrically. hach.com This method is rapid and relatively free from interferences. hach.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-methoxyethyl methyl benzylphosphonate and its intermediates?

- Methodological Answer : Synthesis involves multi-step protocols. For example, intermediates like 2-((2-methoxyethyl)(methyl)amino)ethanol are prepared by reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours, followed by purification via column chromatography (ethyl acetate/methanol) . Key variables include stoichiometric ratios (e.g., 1:1 molar ratio of amine to bromoethanol), solvent selection (toluene or DMF), and temperature control (0–100°C). Post-reaction workup often includes drying with MgSO₄ and vacuum concentration .

Q. How can researchers ensure purity of this compound during synthesis?

- Methodological Answer : Purification methods include silica gel chromatography (e.g., ethyl acetate/methanol gradients) and reverse-phase HPLC (acetonitrile/water systems) . LCMS (e.g., m/z 428 [M+H]⁺) and HPLC retention times (e.g., 0.61–1.16 minutes under SQD-FA05/SMD-TFA05 conditions) are critical for validating purity . For intermediates, recrystallization in solvents like 2-butanone/heptane is effective .

Q. What safety protocols are essential when handling phosphonate derivatives like this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to volatile reagents (e.g., sulfuryl chloride in ). Waste disposal must comply with regulations, as phosphonate byproducts may require specialized treatment . Monitor reactivity with moisture-sensitive reagents (e.g., phosphoramidites in ).

Advanced Research Questions

Q. How can researchers resolve contradictory NMR or LCMS data for this compound derivatives?

- Methodological Answer : Cross-validate spectral data with complementary techniques:

- X-ray crystallography (using software like WinGX) for unambiguous structural confirmation .

- High-resolution mass spectrometry (HRMS) to distinguish isobaric species.

- 2D-NMR (e.g., HSQC, COSY) to assign stereochemistry in complex intermediates .

For example, LCMS discrepancies in m/z values (e.g., 540.2 vs. 618 [M+H]⁺) may arise from adduct formation, requiring ion-source optimization .

Q. What strategies optimize the introduction of phosphonate groups in target molecules?

- Methodological Answer : Phosphoramidite chemistry (as in ) is effective. Key steps:

- Use 2-methoxyethyl-protected phosphoramidites to enhance solubility and reduce steric hindrance.

- Control reaction pH (e.g., 5M NaOH for deprotection) and employ borane complexes (e.g., 5-ethyl-2-methylpyridine borane) to stabilize intermediates .

- Monitor reaction progress via TLC or in-line LCMS to minimize side products like phospho-oxaziridines .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer : Systematic troubleshooting:

- Stoichiometry adjustments : Excess reagents (e.g., triethylamine as a base in ) may improve conversion.

- Catalyst screening : Evaluate Pd/C or nickel catalysts for coupling steps (e.g., Suzuki-Miyaura in ).

- Temperature gradients : For example, 0°C quenching of exothermic steps (e.g., sulfuryl chloride addition in ) prevents decomposition.

Contradictory yield data (e.g., 88% vs. 90% in similar steps) may reflect solvent purity or moisture content .

Key Considerations for Researchers

- Structural Complexity : The 2-methoxyethyl group introduces conformational flexibility, complicating crystallography. Use low-temperature XRD or cryo-EM for dynamic intermediates .

- Biological Relevance : Derivatives show promise in siRNA delivery (e.g., 5′-methyl-2′-O-(2-methoxyethyl) thymidine analogs in ). Assess metabolic stability via in vitro assays (e.g., HeLa cell mRNA knockdown) .

- Safety vs. Reactivity : Balance reactivity of phosphonate esters (e.g., methanesulfonate in ) with toxicity mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.